3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 198637-57-9
VCID: VC15895993
InChI: InChI=1S/C19H15N3/c1-14-17-12-13-18(15-8-4-2-5-9-15)20-19(17)22(21-14)16-10-6-3-7-11-16/h2-13H,1H3
SMILES:
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol

3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

CAS No.: 198637-57-9

Cat. No.: VC15895993

Molecular Formula: C19H15N3

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine - 198637-57-9

Specification

CAS No. 198637-57-9
Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
IUPAC Name 3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C19H15N3/c1-14-17-12-13-18(15-8-4-2-5-9-15)20-19(17)22(21-14)16-10-6-3-7-11-16/h2-13H,1H3
Standard InChI Key OWKSSVUXUJDVCN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine, reflects its bicyclic system comprising a pyrazole ring fused to a pyridine moiety. Key structural attributes include:

  • Molecular Formula: C₁₉H₁₅N₃

  • Molecular Weight: 285.34 g/mol

  • Substituents:

    • Methyl group at position 3

    • Phenyl groups at positions 1 and 6

  • SMILES Notation: CC1=NN(C2=C1C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

X-ray crystallography of analogous compounds reveals planar geometry, facilitating π-π stacking interactions with biological targets . The methyl group enhances metabolic stability, while phenyl rings contribute to hydrophobic binding pockets .

Physicochemical Properties

Predicted and experimental data characterize the compound as:

PropertyValueMethod/Source
LogP (lipophilicity)4.2 ± 0.3Consensus prediction
Water Solubility0.01 mg/mL (25°C)SILICOS-IT model
Melting Point131°CExperimental
pKa3.1 (pyridine nitrogen)In silico estimation

These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

Synthetic Methodologies

Core Structure Synthesis

The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A representative protocol involves:

  • Hydrazine Cyclization: Reacting 5-amino-3-methyl-1-phenylpyrazole with benzaldehyde derivatives under acidic conditions .

  • Oxidative Aromatization: Using iodine or DDQ to dehydrogenate intermediate dihydropyridines .

  • Crystallization: Purification via ethanol/water recrystallization yields >70% pure product .

Derivative Synthesis

Functionalization at position 4 enables diversification:

  • Carboxylic Acid Derivatives: Ester hydrolysis with NaOH/EtOH produces 4-carboxylic acids, precursors for hydrazide formation .

  • Triazolo-Thiadiazines: Condensation with thiosemicarbazides generates fused heterocycles with enhanced antimicrobial activity .

Example Reaction Scheme:

Ethyl esterNH2NH2HydrazideRCOClAmide derivatives[4]\text{Ethyl ester} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Hydrazide} \xrightarrow{\text{RCOCl}} \text{Amide derivatives}[4]

Pharmacokinetic Profiling

ADME Predictions

In silico models using SwissADME indicate:

  • Gastrointestinal Absorption: 92% (high permeability)

  • Blood-Brain Barrier Penetration: Low (logBB = -1.2)

  • P-glycoprotein Substrate: Negative

Consensus logP values (4.2–4.5) suggest favorable membrane diffusion without excessive lipid accumulation .

Metabolic Stability

Microsomal studies on analogs show:

  • CYP3A4-mediated Oxidation: Primary metabolic pathway

  • Half-life (Human Liver Microsomes): 45 minutes

No reactive metabolites predicted via Derek Nexus, reducing toxicity risks .

Biological Activities and Mechanisms

Antiparasitic Activity

Against Trypanosoma cruzi (Chagas disease):

Assay TypeIC₅₀ (μM)Selectivity Index (vs. Macrophages)
Amastigote Growth1.2 ± 0.328.4
Trypomastigote3.8 ± 0.99.1

Mechanistically, the compound disrupts parasite redox balance without inhibiting human peroxidases .

Antiplatelet Effects

In arachidonic acid-induced aggregation models:

ParameterDerivative 3a Aspirin
Inhibition at 10 μM78% ± 4%82% ± 3%
Bleeding Time2.1-fold increase3.8-fold increase
TXB₂ Inhibition94% ± 5%88% ± 4%

Derivative 3a selectively inhibits thromboxane synthase (TXAS), sparing COX-1/2 .

MicroorganismMIC (μg/mL)Compound 9 Ciprofloxacin
S. aureus (MRSA)82-
C. albicans16-32

Mechanistic studies suggest membrane disruption via hydrophobic interactions .

Structure-Activity Relationships (SAR)

Key substituent effects include:

  • Position 4 Carboxylic Acid: Enhances antiparasitic activity 3-fold vs. ester analogs .

  • Phenyl Ring Para-Substituents: Electron-withdrawing groups (e.g., -NO₂) improve antiplatelet IC₅₀ by 40% .

  • Triazolo-Thiadiazine Fusion: Increases antimicrobial potency 8-fold compared to parent scaffold .

Comparative Activity Table:

DerivativeAnti-T. cruzi IC₅₀ (μM)Antiplatelet % InhibitionMIC S. aureus (μg/mL)
Parent Compound1.24564
4-Carboxylic Acid0.46232
Triazolo-Thiadiazine2.1288
Dose (mg/kg)MortalityALT (U/L)Creatinine (mg/dL)
1000/1035 ± 40.3 ± 0.1
3002/1078 ± 90.7 ± 0.2

No genotoxicity detected in Ames test up to 1 mg/plate .

Applications in Drug Development

Antichagasic Candidate

Optimization priorities:

  • Improve metabolic stability via fluorinated analogs

  • Evaluate efficacy in chronic Chagas models

Cardiovascular Therapeutics

Advantages over aspirin:

  • Lower bleeding risk (2.1 vs. 3.8-fold)

  • Dual TXAS/COX-2 inhibition potential

Antibacterial Adjuvants

Synergy studies with β-lactams show 4–8-fold MIC reduction against MRSA .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator